Product packaging for Larotrectinib(Cat. No.:CAS No. 1223403-58-4)

Larotrectinib

Katalognummer: B560067
CAS-Nummer: 1223403-58-4
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: NYNZQNWKBKUAII-KBXCAEBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Larotrectinib, also known as Vitrakvi®, is a first-in-class, highly selective, and potent small-molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins, including TRKA, TRKB, and TRKC . Its primary research value lies in its targeted mechanism of action; this compound is designed to inhibit constitutively active TRK fusion proteins produced by NTRK gene fusions, which act as oncogenic drivers in a wide range of cancer types . This mechanism blocks the downstream signaling pathways that lead to uncontrolled cellular proliferation and survival in tumor cells harboring these genetic alterations . Clinical studies have demonstrated that this compound can induce significant and durable antitumor responses across numerous adult and pediatric solid tumors, regardless of tumor histology, underscoring its role as a foundational example of tissue-agnostic cancer therapy . The efficacy of this compound has been established in clinical trials for patients with NTRK gene fusion-positive solid tumors, showing impressive overall response rates . Its research applications extend to investigating oncogenic signaling pathways, understanding mechanisms of resistance to targeted therapy, and exploring novel therapeutic combinations . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F2N6O2 B560067 Larotrectinib CAS No. 1223403-58-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020707
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223403-58-4
Record name (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Larotrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Clinical Efficacy of Larotrectinib in Ntrk Fusion Positive Cancers

Inhibition of Tropomyosin Receptor Kinase (TRK) Proteins

The primary mechanism of action for this compound is its potent and highly selective inhibition of the Tropomyosin Receptor Kinase (TRK) family of proteins. tandfonline.compatsnap.comnih.govportico.orgmedchemexpress.comtargetedonc.comtargetedonc.com These proteins are crucial for the development and function of the nervous system. patsnap.com However, genetic alterations known as NTRK gene fusions can lead to the production of abnormal TRK fusion proteins that are constantly active, driving uncontrolled cell growth and the development of cancer. patsnap.comnih.gov this compound is designed to specifically target these aberrant fusion proteins. patsnap.compharmacytimes.com

Targeting TRKA, TRKB, and TRKC

The TRK family consists of three distinct proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. patsnap.comacs.org this compound is a pan-TRK inhibitor, meaning it is active against all three members of the TRK family. nih.govportico.orgacs.org In vitro studies have demonstrated its potent inhibitory activity against TRKA, TRKB, and TRKC with low nanomolar 50% inhibitory concentrations (IC50). tandfonline.commedchemexpress.com This broad-spectrum inhibition is critical as fusions involving any of the three NTRK genes can act as oncogenic drivers. nih.gov

Protein TargetIC50 (nmol/L)Source
TRKA6.5 tandfonline.com
TRKB8.1 tandfonline.com
TRKC10.6 tandfonline.com

This table displays the 50% inhibitory concentration (IC50) of this compound against the three TRK protein isoforms, indicating its high potency.

ATP-Competitive Binding Site Interaction

This compound functions as an ATP-competitive inhibitor. nih.govmedchemexpress.comacs.orgcancer.gov This means it binds to the ATP-binding site within the kinase domain of the TRK proteins. portico.orgtargetedonc.com By occupying this site, this compound prevents ATP, the cell's primary energy molecule, from binding. targetedonc.com This blockage is essential because the transfer of a phosphate (B84403) group from ATP is a critical step in the activation of the kinase and its downstream signaling. patsnap.com The binding of this compound effectively shuts down the constitutive kinase activity of the TRK fusion proteins, thereby halting the signals that promote tumor growth. patsnap.comnih.gov This selective and potent binding to the TRK receptors is over 100-fold higher than its affinity for other kinases. tandfonline.com

Disruption of Downstream Oncogenic Signaling Pathways

The constitutive activation of TRK fusion proteins leads to the continuous firing of several downstream signaling pathways that are fundamental to cell proliferation, survival, and differentiation. tandfonline.commedchemexpress.comacs.org By inhibiting the TRK proteins, this compound effectively cuts off these oncogenic signals. patsnap.com

MAPK Pathway Inhibition

One of the major signaling cascades activated by TRK fusion proteins is the Mitogen-Activated Protein Kinase (MAPK) pathway. tandfonline.commedchemexpress.comacs.org This pathway, which includes RAS and ERK, plays a central role in promoting cell proliferation and differentiation. tandfonline.com In cancers driven by NTRK gene fusions, the MAPK pathway is aberrantly and continuously active, leading to unchecked cell division. patsnap.comcancerbiomed.org this compound's inhibition of TRK proteins blocks the activation of the MAPK pathway, thereby suppressing tumor cell growth. tandfonline.comtargetedonc.com

PI3K-AKT Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another critical downstream target of TRK signaling. tandfonline.commedchemexpress.comacs.org This pathway is essential for cell survival, as it prevents apoptosis (programmed cell death). tandfonline.com TRKB and TRKC activation, in particular, stimulates the PI3K/AKT pathway. tandfonline.com By disrupting TRK function, this compound inhibits the PI3K-AKT pathway, leading to a decrease in cell survival and potentially inducing apoptosis in cancer cells. tandfonline.comtargetedonc.com

STAT-3 Pathway Inhibition

This compound effectively inhibits the downstream signaling cascades initiated by constitutively active Tropomyosin Receptor Kinase (TRK) fusion proteins. mdpi.comdergipark.org.tr In various in vivo tumor models featuring TRK fusions, this compound has demonstrated targeted inhibition of several key signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT-3) pathway. tandfonline.comtargetedonc.comtandfonline.com The aberrant activation of the STAT-3 pathway is a critical component of the oncogenic signaling driven by TRK fusion proteins. By inhibiting the upstream TRK kinase activity, this compound prevents the phosphorylation and subsequent activation of STAT-3. mdpi.com This disruption of the signaling cascade contributes to the suppression of tumor growth and proliferation in cancers harboring NTRK gene fusions. mdpi.comdergipark.org.tr The inhibition of STAT-3, alongside other crucial pathways like MAPK and PI3K/AKT, is a key component of this compound's mechanism of action in TRK fusion-positive cancers. mdpi.comtandfonline.comtandfonline.com

Specificity for TRK Fusion Proteins and Minimization of Off-Target Effects

This compound is recognized as a first-in-class, highly selective inhibitor of the TRK protein family, which includes TRKA, TRKB, and TRKC. tandfonline.comvitrakvihcp.com Its mechanism involves blocking the ATP-binding site on the TRK proteins, thereby preventing their activation and downstream signaling. mdpi.comtandfonline.comtargetedonc.comnih.gov This high degree of selectivity is a defining characteristic of the compound, contributing to its potent anti-tumor activity specifically in cancers driven by NTRK gene fusions. vitrakvihcp.comascopubs.org

Research findings have consistently demonstrated this compound's potent and selective inhibition of all three TRK proteins with IC50 values in the low nanomolar range. dergipark.org.trtandfonline.com

Table 1: In Vitro Potency of this compound Against TRK Kinases

Kinase IC50 (nmol/L) Source
TRKA 6.5 tandfonline.com
TRKB 8.1 tandfonline.com
TRKC 10.6 tandfonline.com

The specificity of this compound for TRK proteins minimizes off-target effects. patsnap.com Its selectivity was established by testing it against a large panel of other kinases. In a screening of 226 non-TRK kinases at a concentration of 1000 nmol/L, this compound caused greater than 50% inhibition of only one kinase, TNK2. tandfonline.comnih.gov The binding affinity of this compound for the three TRK receptors was found to be at least 100-fold higher than its affinity for other kinases. tandfonline.com This high selectivity contrasts with multi-kinase inhibitors that target a broader range of kinases, such as Entrectinib (B1684687), which also potently inhibits ROS1 and ALK kinases. dergipark.org.traacrjournals.org

Table 2: Kinase Selectivity Profile of this compound

Kinase IC50 (nmol/L) Selectivity vs. TRKA (Fold-Difference) Source
TRKA 6.5 - tandfonline.com
TNK2 576 ~88-fold tandfonline.comnih.gov
ROS1 >1000 >100-fold frontiersin.org

This focused activity against TRK fusion proteins underscores the precision of this compound as a targeted therapy. patsnap.com By avoiding significant inhibition of other kinases, the compound's action is concentrated on the primary oncogenic driver in TRK fusion-positive tumors, which is fundamental to its mechanism. nih.govascopubs.org

Preclinical Research and Development of Larotrectinib

In Vitro Studies and Cell Line Models.drugbank.comtargetedonc.comnih.gov

In vitro research was fundamental in characterizing the activity and specificity of larotrectinib. These studies utilized various cancer cell lines to establish the compound's mechanism of action and its effect on cancer cell proliferation and other critical cellular processes.

Activity in Cancer Cell Lines Harboring NTRK Gene Fusions.drugbank.comtargetedonc.com

This compound's efficacy was tested in a variety of cancer cell lines with known NTRK gene fusions. targetedonc.com These models were crucial in demonstrating the compound's potent and selective inhibitory activity against the TRK fusion proteins that drive oncogenesis in these tumors. onclive.com

Proliferation assays were conducted on several cell lines, including:

A lung adenocarcinoma cell line with an MPRIP-NTRK1 gene fusion (CUTO-3.29). portico.org

A colorectal cancer cell line with a TPM3-NTRK1 gene fusion (KM12). portico.org

An acute myeloid leukemia cell line with an ETV6-NTRK3 gene fusion (MO-91). portico.org

In these cell line models, this compound demonstrated potent inhibition of the respective TRK fusion proteins, leading to a reduction in cancer cell growth. targetedonc.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were in the low nanomolar range, highlighting the compound's high potency against these specific genetic alterations. nih.govresearchgate.net Specifically, the IC50 values for TRKA, TRKB, and TRKC were between 5-11 nM. pharmgkb.org

Table 1: In Vitro Activity of this compound in Cancer Cell Lines with NTRK Gene Fusions

Cell Line Cancer Type NTRK Gene Fusion Effect of this compound
CUTO-3.29 Lung Adenocarcinoma MPRIP-NTRK1 Potent inhibition of cell proliferation. portico.org
KM12 Colorectal Cancer TPM3-NTRK1 Potent inhibition of cell proliferation. portico.org
MO-91 Acute Myeloid Leukemia ETV6-NTRK3 Potent inhibition of cell proliferation. portico.org

Dose-Dependent Inhibition of Cancer Cell Proliferation.targetedonc.com

Further in vitro studies confirmed that this compound inhibits the proliferation of cancer cells harboring NTRK gene fusions in a dose-dependent manner. tandfonline.comportico.org As the concentration of this compound increased, the inhibition of cell growth became more pronounced. portico.org This dose-response relationship is a critical characteristic of effective targeted therapies, indicating that the drug's effect is directly related to its concentration at the site of action. The IC50 values for the CUTO-3.29 cell line were less than 100 nM, while for the KM12 and MO-91 cell lines, they were less than 10 nM. portico.org

Inhibition of Angiogenesis in Osteosarcoma Models.researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov In the context of osteosarcoma, the Nerve Growth Factor (NGF)-TrkA signaling axis has been implicated in promoting angiogenesis. nih.govmdpi.com

In vitro studies using human umbilical vein endothelial cells (HUVECs) and the osteosarcoma cell line MG63 demonstrated that this compound can inhibit angiogenesis. mdpi.com Specifically, this compound was shown to significantly inhibit the formation of tube-like structures by HUVECs, a key step in angiogenesis, that was induced by conditioned media from NGF-overexpressing MG63 cells. researchgate.netmdpi.com This inhibitory effect was observed to be dose-dependent. researchgate.net These findings suggest that this compound's anti-cancer activity may extend beyond direct inhibition of tumor cell proliferation to include modulation of the tumor microenvironment by suppressing angiogenesis. researchgate.netnih.govmdpi.com

In Vivo Tumor Models.drugbank.comtargetedonc.comtandfonline.com

The promising results from in vitro studies were further validated in in vivo tumor models, primarily using xenografts where human cancer cells are implanted into immunodeficient mice. drugbank.comjhoponline.com These models provide a more complex biological system to evaluate a drug's anti-tumor activity.

In a notable study, athymic nude mice were injected with KM12 colorectal cancer cells, which harbor a TPM3-NTRK1 fusion. portico.orgtandfonline.com Oral administration of this compound to these mice resulted in a significant and dose-dependent inhibition of tumor growth. portico.orgtandfonline.com Higher doses of the drug led to sustained tumor inhibition even after the treatment was discontinued (B1498344). portico.org These in vivo experiments provided strong evidence that this compound can effectively suppress the growth of tumors with NTRK gene fusions in a living organism. drugbank.comonclive.comjhoponline.com Furthermore, in vivo models of TRK fusion tumors showed that this compound inhibited key downstream signaling pathways including MAPK, PKC, PI3K/AKT, and STAT-3. tandfonline.com In osteosarcoma xenograft models, oral administration of this compound antagonized tumor progression promoted by NGF. nih.gov

Pharmacokinetic Analysis in Preclinical Settings.targetedonc.com

Preclinical pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. In preclinical models, this compound demonstrated favorable pharmacokinetic properties. After oral administration in mice, the compound showed good systemic exposure. portico.org Pharmacokinetic assessments in a phase I study in humans demonstrated that maximum plasma concentrations were reached approximately 30 to 60 minutes after dosing. portico.org The exposure to the drug increased in proportion to the dose. portico.org The mean absolute bioavailability of this compound capsules is reported to be 34%. drugbank.com

Clinical Efficacy of Larotrectinib in Trk Fusion Positive Cancers

Overall Response Rates (ORR) Across Diverse Tumor Types

The responses to larotrectinib are typically rapid, with a median time to first response of approximately 1.8 months. onclive.comasco.org

A key feature of this compound is its efficacy across a wide range of tumor histologies, a concept known as tumor-agnostic therapy. q4web.comresearchgate.net Clinical trials have enrolled patients with numerous unique TRK fusion-positive tumor types, including but not limited to soft tissue sarcomas (such as infantile fibrosarcoma), salivary gland cancer, thyroid cancer, lung cancer, melanoma, colon cancer, and various pediatric cancers. prnewswire.comtargetedonc.com

In an initial study of 55 patients, individuals with 17 unique tumor types were treated, demonstrating the broad applicability of this compound. researchgate.net An expanded dataset included patients with 24 different tumor types. prnewswire.com The consistent high response rates across these varied cancers underscore that the presence of an NTRK gene fusion, rather than the tumor's tissue of origin, is the primary determinant of response to this compound. q4web.comtargetedonc.com

This compound has shown remarkable efficacy in both adult and pediatric patients with TRK fusion-positive cancers. onclive.comresearchgate.net In an analysis of 122 patients, which included both children and adults ranging in age from approximately one month to 80 years, a high ORR of 81% was observed. bayer.com

Specifically in the pediatric population, this compound has demonstrated very high response rates. One analysis reported an ORR of 94% in pediatric patients. onclive.com An expanded dataset focusing on pediatric patients with non-primary CNS TRK fusion cancers showed an ORR of 84%. onclive.com In a study of 55 patients spanning all ages, the response to treatment was consistent regardless of the patient's age. researchgate.net More recent data from an analysis of pediatric patients with primary CNS tumors showed an ORR of 37%. onclive.comoncnursingnews.com

In adult patients, the response rates are also robust. An analysis of 157 adult patients with non-primary CNS TRK fusion cancer revealed an ORR of 64%. targetedonc.com This demonstrates the consistent efficacy of this compound across the age spectrum.

Duration of Response and Progression-Free Survival (PFS)

The responses to this compound are not only frequent but also durable. researchgate.net In an early cohort of 55 patients, at one year, 71% of responses were ongoing. nih.gov An updated analysis with a larger patient group and longer follow-up showed a median duration of response of 35.2 months. onclive.com In another expanded dataset, the median duration of response reached 49.3 months. q4web.com For treatment-naïve patients, the median duration of response was an impressive 59 months. nih.gov

This durability of response translates into extended progression-free survival (PFS). The median PFS in an integrated analysis of 153 patients was 28.3 months. onclive.comonclive.com In treatment-naïve patients, the median PFS was 61 months. nih.gov At one year, 55% of patients in an initial cohort remained progression-free. researchgate.net

Table 2: Duration of Response and Progression-Free Survival with this compound

Metric Median Duration Source(s)
Duration of Response 35.2 months onclive.com
Duration of Response 49.3 months q4web.com
Duration of Response (Treatment-Naïve) 59 months nih.gov
Progression-Free Survival 28.3 months onclive.comonclive.com
Progression-Free Survival (Treatment-Naïve) 61 months nih.gov

Efficacy in Specific Cancer Subtypes

This compound has demonstrated the ability to cross the blood-brain barrier and exert its effects on central nervous system (CNS) tumors. In patients with primary CNS tumors harboring TRK fusions, this compound has shown promising activity. cancernetwork.comnih.gov An analysis of 33 patients with TRK fusion-positive primary CNS tumors reported an ORR of 30%, with a 24-week disease control rate of 73%. q4web.comnih.gov In this group, 82% of patients with measurable disease experienced tumor shrinkage. nih.gov The median PFS for patients with primary CNS tumors was 18.3 months. cancernetwork.com

A separate analysis focusing on pediatric patients with primary CNS tumors found an ORR of 37%. onclive.comoncnursingnews.com In this pediatric cohort, the ORR was 33% for high-grade gliomas and 42% for low-grade gliomas. onclive.comoncnursingnews.com

This compound is also effective in treating brain metastases from other TRK fusion-positive solid tumors. q4web.comcnmv.es In an exploratory analysis of 12 evaluable patients with brain metastases, the ORR was 75%. nih.govbayer.com Another analysis of 15 evaluable patients with brain metastases showed a similar ORR of 73%. q4web.com These findings highlight the significant intracranial activity of this compound.

Sarcomas (e.g., Infantile Fibrosarcoma, Soft Tissue Sarcoma)

This compound has shown robust and durable responses in patients with TRK fusion-positive sarcomas. In a study focused on adult patients with TRK fusion sarcomas, the objective response rate (ORR) was 58%. nih.govresearchgate.net This cohort included patients with soft tissue sarcomas, bone sarcomas, and gastrointestinal stromal tumors. nih.govresearchgate.net

The responses in sarcomas are not only high but also durable. nih.govresearchgate.net Even after elective discontinuation of the treatment in some pediatric patients who had achieved a response, many remained progression-free for a significant duration. ascopubs.orgonclive.com For those who did progress after stopping treatment, re-initiation of this compound was often effective in regaining disease control. ascopubs.org

Clinical Efficacy of this compound in TRK Fusion-Positive Sarcomas

Patient Population Number of Patients Objective Response Rate (ORR) Complete Response (CR) Partial Response (PR) Stable Disease (SD) Progressive Disease (PD) Source
Adult Sarcomas 36 58% - - - - nih.govresearchgate.net
Pediatric Sarcomas 91 87% 52% 35% 8% 3% ascopubs.org

Thyroid Cancers

For patients with differentiated thyroid carcinoma (DTC), which includes papillary and follicular types, the ORR was notably high at 86%. nih.govnih.govoup.com In a more recent updated analysis, the ORR for DTC was 79%. asco.orgascopubs.org In contrast, for patients with anaplastic thyroid carcinoma (ATC), a more aggressive form, the ORR was lower, at 29% in one analysis and 14% in another. nih.govnih.govoup.comasco.orgascopubs.org

Clinical Efficacy of this compound in TRK Fusion-Positive Thyroid Carcinoma

Patient Cohort/Histology Number of Evaluable Patients Objective Response Rate (ORR) Complete Response (CR) Partial Response (PR) Stable Disease (SD) Progressive Disease (PD) Source
All Thyroid Carcinoma 28 71% 7% 64% 14% 11% nih.govnih.govoup.com
Differentiated Thyroid Carcinoma (DTC) - 86% - - - - nih.govnih.govoup.com
Differentiated Thyroid Carcinoma (DTC) - Updated 24 79% - - - - asco.orgascopubs.org
Anaplastic Thyroid Carcinoma (ATC) - 29% - - - - nih.govnih.govoup.com

Salivary Gland Cancers

This compound has shown remarkable and lasting efficacy in patients with TRK fusion-positive salivary gland tumors. oup.comoup.com In a study involving 24 patients with various types of salivary gland tumors, all of whom had an ETV6-NTRK3 gene fusion, the objective response rate was an impressive 92%. oup.comresearchgate.netnih.gov Of these patients, 13% achieved a complete response and 79% had a partial response. oup.comresearchgate.netnih.gov

The responses were observed across different histologies, including secretory carcinoma, adenocarcinoma, and mucoepidermoid carcinoma. researchgate.netnih.gov The median time to response was rapid, at approximately 1.8 months. targetedonc.com The durability of these responses is also noteworthy, with a 24-month progression-free survival rate of 78%. oup.comresearchgate.netnih.gov

Clinical Efficacy of this compound in TRK Fusion-Positive Salivary Gland Cancers

Patient Population Number of Patients Objective Response Rate (ORR) Complete Response (CR) Partial Response (PR) Progressive Disease (PD) Source

Colorectal Cancer

Clinical Efficacy of this compound in TRK Fusion-Positive Colorectal Cancer | Patient Population | Number of Evaluable Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Colorectal Cancer | 25 | 44% | 12% | 32% | 44% | 4% | onclive.com | | Colorectal Cancer | 19 | 47% | 11% | 37% | 47% | 0% | ascopubs.org |

Non-Small Cell Lung Cancer

Clinical Efficacy of this compound in TRK Fusion-Positive Lung Cancer | Patient Population | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lung Cancer | 32 | 69% | 13% | 56% | 19% | 6% | ascopubs.org | | Lung Cancer | 32 | 66% | - | - | - | - | ascopubs.org | | Lung Cancer (evaluable) | 15 | 73% | 7% | 67% | 20% | 7% | nih.gov |

Impact on Surgical Interventions and Chemotherapy Regimens

The marked and rapid tumor responses induced by this compound have had a significant impact on the management of patients with TRK fusion-positive cancers, particularly in the context of surgical interventions.

Neoadjuvant Use and Tumor Resectability

This compound has been effectively used in the neoadjuvant setting, meaning it is administered before planned surgery. This approach has been particularly beneficial for patients with locally advanced tumors that are initially considered unresectable or would require extensive and potentially mutilating surgery.

In a study of pediatric patients with locally advanced TRK fusion sarcomas, neoadjuvant this compound led to partial responses in all five patients, rendering their tumors resectable. tandfonline.comtandfonline.com These patients were able to undergo surgical resection after a median of six cycles of treatment, potentially avoiding more radical procedures like amputation. tandfonline.comtandfonline.comnih.gov

Resistance Mechanisms to Larotrectinib

On-Target Resistance Mechanisms: Kinase Domain Mutations

On-target resistance to larotrectinib arises from the acquisition of secondary mutations within the NTRK gene itself. ascopubs.orgnih.gov These mutations occur in the kinase domain and are designed to interfere with the binding of this compound to the TRK protein. nih.govascopubs.org This interference can be due to steric hindrance, which physically blocks the drug from its binding site, or through conformational changes in the kinase domain that reduce the drug's affinity. nih.govnih.gov These mutations are typically found in three key regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif. nih.govnih.gov

Mutations at the solvent front are a common mechanism of acquired resistance to this compound. nih.govtandfonline.com These mutations introduce bulky amino acid substitutions that create steric hindrance, preventing this compound from effectively binding to the ATP-binding pocket of the TRK kinase. nih.govresearchgate.net

Clinical and preclinical studies have identified several solvent front mutations that confer resistance to this compound. For instance, the TRKAG595R mutation has been observed in patients with colorectal cancer and infantile fibrosarcoma who initially responded to this compound but later experienced disease progression. researchgate.netcancerbiomed.org Similarly, the TRKCG623R mutation has been identified in patients with infantile fibrosarcoma and mammary analogue secretory carcinoma who developed resistance. amegroups.orgresearchgate.netcancerbiomed.org Structural modeling confirms that these bulky substitutions physically obstruct the binding of this compound. researchgate.net

Table 1: Examples of Solvent Front Mutations Conferring Resistance to this compound

Mutation Cancer Type Reference
TRKAG595R Colorectal Cancer, Infantile Fibrosarcoma researchgate.netcancerbiomed.org
TRKCG623R Infantile Fibrosarcoma, Mammary Analogue Secretory Carcinoma amegroups.orgresearchgate.netcancerbiomed.org

The gatekeeper residue is a critical amino acid within the ATP-binding pocket of the kinase that controls access to a hydrophobic pocket. Mutations at this position can diminish the binding affinity of kinase inhibitors. amegroups.orgnih.gov In the context of this compound resistance, the TRKAF589L mutation has been identified as a key gatekeeper mutation. nih.govtandfonline.comaacrjournals.org

The substitution of phenylalanine (F) with leucine (B10760876) (L) at position 589 in TRKA (TRKAF589L) has been reported in patients who developed resistance to this compound. nih.govtandfonline.com This alteration is thought to hinder the binding of this compound, thereby allowing the kinase to remain active despite the presence of the drug. nih.gov Gatekeeper mutations have also been identified in other TRK kinases, such as TRKCF617L. nih.gov

Table 2: Example of a Gatekeeper Residue Mutation Conferring Resistance to this compound

Mutation Cancer Type Reference
TRKAF589L Various Solid Tumors nih.govtandfonline.com

The xDFG motif is part of the activation loop of the kinase domain and plays a crucial role in stabilizing the active or inactive conformation of the kinase. mdpi.comacs.org Mutations within this motif can lead to resistance by altering the conformational dynamics of the kinase, which can affect inhibitor binding. mdpi.comacs.org

Specific mutations in the xDFG motif, such as TRKAG667S and TRKCG696A, have been identified in patients who have progressed on this compound therapy. amegroups.orgnih.govtandfonline.comaacrjournals.org The TRKAG667C mutation has also been reported as a resistance mechanism. nih.govmdpi.com These substitutions can stabilize the kinase in a conformation that is less susceptible to inhibition by type I inhibitors like this compound. mdpi.com

Table 3: Examples of xDFG Motif Mutations Conferring Resistance to this compound

Mutation Cancer Type Reference
TRKAG667S Various Solid Tumors amegroups.orgnih.govtandfonline.comaacrjournals.org
TRKCG696A Various Solid Tumors amegroups.orgnih.govtandfonline.comaacrjournals.org
TRKAG667C Colorectal Cancer nih.govmdpi.comamegroups.org

Strategies to Overcome Resistance

The emergence of resistance to this compound has spurred the development of new therapeutic strategies designed to re-establish disease control. These approaches are tailored to the specific type of resistance mechanism identified in the patient. onclive.com

Next-Generation TRK Inhibitors

To combat on-target resistance, where mutations in the NTRK kinase domain prevent this compound from binding effectively, next-generation TRK inhibitors have been developed. tandfonline.comharvard.edu These agents are specifically designed to be effective against common resistance mutations, such as those in the solvent front and gatekeeper regions of the TRK kinase. harvard.eduamegroups.org

Table 1: Overview of Next-Generation TRK Inhibitors

Inhibitor Also Known As Target Mechanisms Development Status
Selitrectinib (B610772) LOXO-195, BAY 2731954 Designed to overcome acquired resistance from solvent front and xDFG mutations. tandfonline.comamegroups.orgaacrjournals.org In clinical development; has shown activity in patients resistant to prior TRK inhibitors. tandfonline.comtargetedonc.comtargetedonc.com

| Repotrectinib | TPX-0005 | A multi-kinase inhibitor designed to potently inhibit ROS1, ALK, and TRKA/B/C kinases, including those with solvent front mutations. tandfonline.comaacrjournals.org | FDA-approved for NTRK gene fusion-positive solid tumors. targetedonc.comtargetedonc.com |

The parallel development of these next-generation inhibitors with first-generation agents like this compound has allowed for the potential of sequential TRK inhibitor therapy, offering a continuum of care for patients who develop on-target resistance. tandfonline.comaacrjournals.org However, these drugs are not designed to overcome off-target or bypass pathway resistance. frontiersin.org

Combination Therapies

For patients who develop off-target resistance, combination therapies that target both the TRK fusion and the newly activated bypass pathway are a primary strategy. nih.govonclive.com The rationale is to simultaneously block multiple signaling pathways that the cancer relies on for growth.

Research and clinical investigations are exploring several combination approaches:

Combination with MEK Inhibitors: Preclinical models have shown that combining a TRK inhibitor with a MEK1/2 inhibitor can significantly delay the onset of drug resistance. frontiersin.org

Combination with MET Inhibitors: In a case where a patient developed resistance to a TRK inhibitor due to MET amplification, the addition of the MET inhibitor crizotinib (B193316) successfully countered the progression after a next-generation TRK inhibitor failed. targetedonc.comtargetedonc.com

Combination with EGFR Inhibitors: A clinical trial is being designed to test the combination of this compound with an EGFR inhibitor to prevent or treat resistance mediated by the EGFR pathway. targetedonc.comtargetedonc.comtargetedonc.com

Combination with IGF1R Inhibitors: Studies have suggested that combining a TRK inhibitor with an IGF1R inhibitor, such as OSI-906, could overcome resistance mediated by the IGF1R bypass pathway. aacrjournals.org

These targeted combination therapies have the potential to reestablish tumor control when next-generation TRK inhibitors alone are not effective. nih.gov

Role of Molecular Sequencing in Guiding Subsequent Therapies

Molecular sequencing plays a crucial role in managing patients with TRK fusion-positive cancers, particularly upon disease progression. tandfonline.com When a patient on this compound shows signs of their cancer growing again, repeating molecular profiling of the tumor is essential. targetedonc.com This can be done through a new tissue biopsy or a liquid biopsy that analyzes circulating cell-free DNA. targetedonc.com

The primary goal of this sequencing is to identify the specific mechanism of acquired resistance. targetedonc.com

If sequencing reveals an on-target resistance mutation in the NTRK kinase domain (e.g., a solvent front mutation), the patient may be a candidate for a next-generation TRK inhibitor like Selitrectinib or Repotrectinib. onclive.com

If sequencing identifies an off-target resistance mechanism , such as a KRAS or BRAF mutation or MET amplification, a next-generation TRK inhibitor is unlikely to be effective. nih.gov Instead, this finding would guide the use of a combination therapy targeting the identified bypass pathway. nih.govonclive.com

Therefore, significant advances in molecular sequencing technologies have become fundamental to precision oncology, enabling the identification of not only the initial TRK fusion but also the subsequent resistance pathways that emerge, thereby guiding the selection of the most appropriate next-line therapy. nih.govtandfonline.com

Biomarker Research and Patient Selection

Importance of NTRK Gene Fusion Testing

Next-Generation Sequencing (NGS) is considered a preferred and highly effective method for detecting NTRK gene fusions due to its high sensitivity and specificity. bmj.comvitrakvihcp.com It allows for the simultaneous examination of multiple genomic alterations from a single tumor sample, making it an efficient method for identifying not only NTRK fusions but also other actionable mutations. bmj.comvitrakvihcp.com Both DNA- and RNA-based NGS methods are used. hematologyandoncology.net However, RNA-based NGS is often recommended as it can overcome some of the challenges of DNA-based sequencing, such as issues with large introns, and can confirm that the fusion is expressed. hematologyandoncology.netonclive.com The FDA has approved NGS-based tests, such as the FoundationOne CDx, as a companion diagnostic for Larotrectinib. fda.gov

Fluorescence In Situ Hybridization (FISH) is another method used to detect specific NTRK gene fusions. hematologyandoncology.nethematologyandoncology.net This technique uses fluorescent probes that bind to specific parts of a chromosome to identify the gene rearrangement. hematologyandoncology.net FISH is particularly useful for detecting fusions with unknown partners by using a "break-apart" probe strategy. hematologyandoncology.net It is considered a standard method for detecting the common ETV6-NTRK3 fusion. hematologyandoncology.nethematologyandoncology.net While widely available with a relatively short turnaround time, FISH can be limited by a high rate of false negatives and the need for three separate assays to evaluate all three NTRK genes unless a multiprobe is used. hematologyandoncology.nethse.ie

Immunohistochemistry (IHC) is a widely available and relatively inexpensive screening tool that detects the overexpression of TRK proteins, which can be indicative of an underlying NTRK gene fusion. bmj.comhematologyandoncology.net It uses antibodies to visualize TRK protein expression. hematologyandoncology.net However, IHC is not specific for the fusion itself and can also detect wild-type TRK protein expression, which can lead to false-positive results. msac.gov.auhematologyandoncology.net Therefore, a positive IHC result generally requires confirmation with a molecular method like NGS or FISH to verify the presence of an NTRK gene fusion. msac.gov.aubmj.com The sensitivity of pan-TRK IHC can also vary, with lower sensitivity reported for NTRK3 fusions. hse.ie

Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR) is a highly specific method that can amplify and detect the RNA transcripts of gene fusions. hematologyandoncology.nethematologyandoncology.net This method requires prior knowledge of both the fusion partner and the specific NTRK gene involved, which limits its utility to detecting known or recurrent fusions. hematologyandoncology.net Consequently, RT-PCR is not suitable for identifying novel or unknown gene fusions. hematologyandoncology.net While its sensitivity has improved, its application is largely confined to tumors with known pathognomonic fusions. hematologyandoncology.netnih.gov

Identifying NTRK Fusion-Positive Patients

The process of identifying patients with NTRK fusion-positive cancers is crucial for the effective use of this compound. mdpi.com These fusions act as the primary oncogenic driver in a variety of tumors. msac.gov.au Several diagnostic methods are employed to detect these genetic alterations. nih.gov

The identification of NTRK gene fusions can be achieved through various testing methods, including NGS, FISH, IHC, and RT-PCR. uclahealth.org The choice of testing strategy can depend on factors such as tumor type, availability of testing methods, and clinical context. hematologyandoncology.net For instance, in tumor types where certain fusions are highly recurrent, such as the ETV6-NTRK3 fusion in infantile fibrosarcoma, targeted methods like FISH or RT-PCR may be sufficient. nih.govfda.gov However, for most other cancers where NTRK fusions are rare and fusion partners are diverse, a broader testing approach like NGS is often recommended to ensure all potential fusions are detected. hematologyandoncology.net The European Society for Medical Oncology (ESMO) recommends NGS as the preferred approach for detecting NTRK gene fusions. bayer.ie

Testing MethodPrincipleKey AdvantagesKey Limitations
Next-Generation Sequencing (NGS)Sequences DNA or RNA to identify various genomic alterations, including fusions.High sensitivity and specificity; can detect novel fusions and other actionable mutations simultaneously. bmj.comHigher cost and longer turnaround time compared to other methods; availability may be limited. bmj.comhse.ie
Fluorescence In Situ Hybridization (FISH)Uses fluorescent probes to visualize specific gene rearrangements in chromosomes.Widely available; can detect fusions with unknown partners (break-apart FISH). hematologyandoncology.nethse.ieCan have a high false-negative rate; typically requires separate assays for each NTRK gene. hematologyandoncology.nethse.ie
Immunohistochemistry (IHC)Uses antibodies to detect the overexpression of TRK proteins in tissue samples.Widely available, rapid, and inexpensive; useful as a screening tool. hematologyandoncology.netNot specific for fusions; positive results require molecular confirmation; lower sensitivity for NTRK3 fusions. msac.gov.aubmj.comhse.ie
Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR)Amplifies and detects specific RNA fusion transcripts.Highly specific and relatively inexpensive. hematologyandoncology.nethse.ieRequires prior knowledge of fusion partners; cannot detect novel fusions. hematologyandoncology.nethse.ie

Biomarkers for Response Prediction and Resistance Development

While the presence of an NTRK gene fusion is the primary predictive biomarker for a positive response to this compound, research is ongoing to understand other factors that may influence treatment outcomes and the development of resistance. mdpi.commdanderson.org

The development of resistance to this compound is a clinical challenge. Acquired resistance is often mediated by the emergence of secondary mutations within the NTRK kinase domain. tandfonline.comfrontiersin.org These are considered "on-target" resistance mechanisms and include mutations in specific regions such as the solvent front, the gatekeeper residue, and the xDFG motif. tandfonline.comtargetedonc.comcancerbiomed.org The most common on-target resistance mutations are solvent front mutations. targetedonc.com

"Off-target" resistance mechanisms can also occur, involving the activation of alternative signaling pathways that bypass the TRK inhibition. targetedonc.comcancerbiomed.org These can include the activation of pathways like the MAPK pathway or the IGF1R pathway. cancerbiomed.orgresearchgate.net Identifying these resistance mechanisms through molecular testing at the time of disease progression is crucial for guiding subsequent treatment strategies, which may include next-generation TRK inhibitors designed to overcome specific resistance mutations. onclive.comfrontiersin.org

Resistance MechanismDescriptionExamples
On-Target (NTRK Kinase Domain Mutations)Secondary mutations in the NTRK gene that interfere with this compound binding.Solvent front mutations (e.g., TRKA G595R, TRKC G623R), gatekeeper mutations (e.g., TRKA F589L), and xDFG motif mutations (e.g., TRKA G667S). tandfonline.comcancerbiomed.org
Off-Target (Bypass Pathway Activation)Activation of other signaling pathways that promote tumor growth despite TRK inhibition.Activation of the MAPK pathway (e.g., through BRAF or KRAS mutations) or the IGF1R pathway. cancerbiomed.orgresearchgate.net

Clinical Trial Design and Methodologies

Basket Trial Design for Rare Oncogenic Drivers

Traditional randomized controlled trials (RCTs) are often impractical for studying rare oncogenic drivers like NTRK gene fusions. The low prevalence of these alterations across any single tumor type makes it difficult to accrue sufficient patient numbers for statistically robust trials within conventional frameworks. Furthermore, the diverse range of tumor histologies that can harbor NTRK fusions necessitates a different approach to evidence generation.

Basket trials offer a solution by enrolling patients with different tumor types but who share a common molecular alteration (in this case, NTRK gene fusions) and treating them with the same targeted therapy tandfonline.comnih.govefpia.euvhio.net. This design allows for the efficient evaluation of a drug's efficacy across a broader patient population, accelerates drug development, and provides opportunities for patients with rare mutations who might otherwise lack access to targeted treatments tandfonline.comvhio.net. Larotrectinib's clinical program extensively utilized this basket design, pooling data from multiple studies to demonstrate its pan-tumor activity nih.govjmcp.orgnih.gov.

Key Clinical Trials

The clinical evidence supporting this compound's efficacy and safety primarily stems from three key studies: LOXO-TRK-14001, SCOUT, and NAVIGATE. These trials, conducted across multiple sites, were designed to evaluate this compound in different patient populations and settings.

Phase I Studies (Adults)

The LOXO-TRK-14001 trial (ClinicalTrials.gov Identifier: NCT02122913) was a Phase I study primarily focused on assessing the safety, pharmacokinetic profile, and recommended dose of orally administered this compound in adult patients with advanced solid tumors. Initially, the study enrolled patients with solid tumors that had progressed or were non-responsive to available therapies, with a subsequent expansion phase specifically for patients with documented NTRK gene fusions cancer.gov. This foundational study helped establish the tolerability and initial efficacy signals of this compound in humans nih.gov.

Phase I/II SCOUT Study (Pediatric)

The SCOUT study (ClinicalTrials.gov Identifier: NCT02637687) was a multicenter, open-label, Phase I/II trial designed to evaluate the safety and efficacy of this compound in pediatric patients (aged 1 month to 21 years) with advanced solid tumors or primary central nervous system (CNS) tumors that had relapsed, progressed, or were non-responsive to available therapies nih.govclinicaltrials.govnih.gov. This study was crucial for establishing this compound's activity in the pediatric population, including those with infantile fibrosarcoma and other sarcomas nih.govascopubs.org. The trial design incorporated a "wait-and-see" approach for patients who achieved a response and had no signs of progression, allowing for elective discontinuation of treatment with monitoring for potential relapse ascopubs.orgoncnursingnews.comonclive.com.

Pooled Analysis of Clinical Trial Data

To consolidate the findings from the individual trials and provide a more comprehensive understanding of this compound's efficacy across a broader patient population and diverse tumor types, pooled analyses were conducted. These analyses combined data from the LOXO-TRK-14001, SCOUT, and NAVIGATE trials, including patients with TRK fusion-positive cancers regardless of age or tumor histology nih.govascopost.comnih.govasco.orgnih.gov.

These pooled analyses demonstrated that this compound achieved substantial and durable responses in patients with TRK fusion-positive solid tumors. Across these analyses, objective response rates (ORR) consistently showed high efficacy. For instance, in one pooled analysis involving 159 patients, the investigator-assessed ORR was 79% (121 of 153 evaluable patients), with 16% achieving a complete response nih.gov. Another pooled analysis of 244 patients evaluable by IRC reported an ORR of 69% asco.orgtargetedonc.com. Earlier analyses of the initial 55 patients used for accelerated approval showed an ORR of 75% by IRC nih.govnih.govfda.gov. The duration of response was also notable, with median DoR reaching over 30 months in some analyses, indicating sustained clinical benefit asco.orgtargetedonc.com.

Table 1: Key Efficacy Outcomes from Pooled this compound Clinical Trial Data

MetricValueSource Citation(s)
Total Patients Evaluated (Pooled)159 (Investigator Assessment) nih.govascopost.comnih.gov
Total Patients Evaluated (Pooled)244 (IRC Assessment) asco.orgtargetedonc.com
Overall Response Rate (ORR)79% (Investigator Assessment) nih.govascopost.comnih.govnih.gov
Overall Response Rate (ORR)69% (IRC Assessment) asco.orgtargetedonc.com
Overall Response Rate (ORR)75% (IRC Assessment, initial 55 patients) nih.govnih.govfda.gov
Complete Response (CR)16% nih.govascopost.com
Complete Response (CR)26% asco.orgtargetedonc.com
Partial Response (PR)53% fda.gov
Partial Response (PR)43% asco.orgtargetedonc.com
Median Duration of Response (DoR)35.2 months ascopost.com
Median Duration of Response (DoR)32.9 - 41.7 months asco.orgtargetedonc.com
Median Progression-Free Survival (PFS)28.3 months ascopost.comnih.govnih.gov
Median Progression-Free Survival (PFS)36.8 months nih.gov
Median Overall Survival (OS)44.4 months ascopost.comnih.govnih.gov

Ongoing and Future Clinical Trials

The success of this compound in basket trials has paved the way for further research, including studies focusing on specific patient populations and real-world effectiveness. For example, the ON-TRK study is a prospective, non-interventional study designed to evaluate the safety and effectiveness of this compound in real-world practice conditions for adult and pediatric patients with TRK fusion cancer researchgate.net. Additionally, ongoing research continues to explore optimal treatment durations and the possibility of elective treatment discontinuation in select patient groups, such as pediatric patients with sarcomas, to assess durability of response after treatment cessation ascopubs.org. These efforts aim to further refine the understanding and application of this compound in clinical practice.

LANTERN Trial (this compound with Radioactive Iodine for Thyroid Cancer)

: The study enrolls patients aged one year and older with differentiated thyroid cancer, specifically papillary or follicular thyroid cancer, that has spread to the lungs and is confirmed to have an NTRK gene fusion. stjude.orgchop.educhop.edu Patients receive this compound orally twice daily for up to six months. stjude.orgcancer.gov Following this period, or upon disease progression, patients undergo standard of care RAI treatment with iodine I-131. cancer.gov this compound administration continues until five days after the completion of RAI therapy. cancer.gov The study team collects medical information for up to five years to assess the effectiveness of this treatment strategy. stjude.org An optional sub-study allows participants to undergo an additional whole-body scan, requiring a low-iodine diet for 7-14 days, and the administration of Thyrogen and a low dose of radioactive sodium iodine. stjude.orgchop.educhop.edu

Post-Authorization Safety Studies (PASS)

Post-authorization safety studies (PASS) are crucial for evaluating the long-term safety and effectiveness of a drug in real-world clinical practice after it has received regulatory approval. For this compound, studies like ON-TRK (NCT04142437) serve this purpose. researchgate.netnih.gov These studies are designed to fulfill regulatory requirements and expand the understanding of the drug's profile in broader patient populations and over extended periods.

: The ON-TRK study is a prospective, open-label, multicenter, multi-cohort, non-interventional study. researchgate.netnih.gov It enrolls both adult and pediatric patients with locally advanced or metastatic TRK fusion cancer who are being treated with this compound. researchgate.netnih.gov The study aims to describe the safety and effectiveness of this compound under real-world conditions. researchgate.netnih.gov Adult patients are followed for at least two years, while pediatric patients are monitored for five years to assess potential long-term effects on growth and development. researchgate.net Informed consent is a mandatory component for all participants. nih.gov Another relevant post-approval study, the "NTRK Clinical Efficacy PAS for this compound," is a retrospective cohort study focused on confirming the clinical efficacy of the F1CDx assay in identifying NTRK fusions for this compound treatment. fda.gov

Ethical Considerations in Clinical Research

The ethical conduct of clinical research is paramount, ensuring patient safety, well-being, and the integrity of scientific findings. Clinical trials involving this compound, like all human subject research, adhere to stringent ethical guidelines and regulatory frameworks.

Ethical Frameworks and Practices: All study protocols for this compound trials have undergone rigorous review and approval by institutional review boards (IRBs) or independent ethics committees at each participating site. ascopubs.orgnih.govascopubs.orgnih.govoup.com These studies comply with international ethical standards, including the International Ethical Guidelines for Biomedical Research Involving Human Subjects, Good Clinical Practice (GCP) guidelines, the Declaration of Helsinki, and all applicable local laws. ascopubs.orgnih.govascopubs.orgnih.govoup.com A cornerstone of ethical research is obtaining informed consent, ensuring that participants, or their parents or legal guardians for pediatric patients, fully understand the study's purpose, procedures, potential risks, and benefits before agreeing to participate. researchgate.netnih.govascopubs.orgnih.govascopubs.orgnih.govoup.comcancer.govdana-farber.orgstanford.educlinicaltrials.gov Assent is also obtained from pediatric participants when appropriate. cancer.govdana-farber.org

The rarity of NTRK gene fusions presents unique ethical and practical challenges, particularly in designing randomized controlled trials (RCTs) that compare targeted therapies with standard-of-care treatments. cda-amc.cacanjhealthtechnol.catandfonline.com Consequently, many trials have employed single-arm designs or basket trial methodologies. tandfonline.com Ethical deliberations also encompass equity considerations, addressing potential disparities related to the frequency of NTRK fusions across different tumor types, the line of therapy, unmet medical needs (such as in pediatric cancers or avoiding debilitating surgeries), and the cost-effectiveness of the treatment. cda-amc.ca Furthermore, due to the potential risks to a fetus or neonate, pregnant or breastfeeding women are excluded from trials, and participants of reproductive potential are required to use effective contraceptive methods. cancer.govdana-farber.org

Data Tables:

Study/Analysis ContextMetricValueNotes
Pooled Analysis of this compound Trials (NCT02122913, SCOUT, NAVIGATE) Overall Response Rate (ORR)75% (Independent Assessment)Assessed per RECIST v1.1 criteria. cancerbiomed.org
Overall Response Rate (ORR)80% (Investigator Assessment)Assessed per RECIST v1.1 criteria. cancerbiomed.org
Median Duration of Response (DOR)43.3 months cancerbiomed.orgonclive.com
Response Ongoing at 1 Year71% cancerbiomed.org
Progression-Free at 1 Year55% cancerbiomed.org
This compound Trials (NCT02122913, SCOUT, NAVIGATE) - Updated Analysis Overall Response Rate (ORR)77% nih.gov
Median Duration of Response (DoR)59 months nih.gov
Median Progression-Free Survival (PFS)61 months nih.gov
5-Year Overall Survival (OS) Rate76% nih.gov
VICTORIA Study (Real-World Comparison) Median Overall Survival (OS)Not ReachedFor patients treated with this compound. onclive.com
Median Overall Survival (OS)37.2 monthsFor patients treated with standard non-TRK inhibitor therapies. onclive.com
Median Progression-Free Survival (PFS)36.8 monthsFor patients treated with this compound. onclive.com
Median Progression-Free Survival (PFS)5.2 monthsFor patients treated with standard therapies. onclive.com
ON-TRK Study (Post-Approval) Overall Response Rate (ORR)79%Investigator-assessed. nih.gov
Median Duration of Response (DOR)35.2 months nih.gov
Median Progression-Free Survival (PFS)28.3 months nih.gov

Comparative Effectiveness Research

Larotrectinib vs. Standard of Care in Metastatic TRK Fusion-Positive Cancers

Due to the design of the clinical trials for this compound, which were single-arm basket trials, direct comparisons with standard-of-care treatments for each specific cancer type were not initially available. jmcp.orgnih.gov To address this, partitioned survival models have been developed to estimate the long-term comparative effectiveness. These models use data from this compound's clinical trials and published data from trials of standard-of-care therapies. jmcp.orgnih.gov

One such analysis compared the expected LYs and QALYs for patients with metastatic differentiated thyroid cancer (DTC), colorectal cancer (CRC), and soft tissue sarcoma (STS) with TRK fusions who were eligible for this compound, against patients with unknown NTRK gene fusion status receiving standard-of-care therapy. jmcp.orgnih.gov The results indicated that patients receiving this compound experienced more LYs and QALYs across all three cancer types. jmcp.orgnih.gov

For metastatic colorectal cancer, a study compared this compound to standard therapies like regorafenib (B1684635) or trifluridine/tipiracil for patients who have progressed on first- and second-line treatments. ascopubs.org The model projected that this compound would lead to substantial gains in life expectancy and quality-adjusted life years compared to these standard treatments. ascopubs.org Specifically, this compound resulted in an additional 1.28 LYs (1.01 QALYs) compared to regorafenib and 1.26 LYs (0.99 QALYs) compared to trifluridine/tipiracil. ascopubs.org

This compound vs. Standard of Care in Metastatic TRK Fusion Cancers
Cancer TypeTreatment ComparisonAdditional Life Years (LYs) with this compoundAdditional Quality-Adjusted Life Years (QALYs) with this compound
Differentiated Thyroid Cancer (DTC)This compound vs. Standard of Care7.15 - 8.265.87 - 6.12
Colorectal Cancer (CRC)This compound vs. Standard of Care1.26 - 1.271.00
Soft Tissue Sarcoma (STS)This compound vs. Standard of Care5.561.99
Colorectal Cancer (CRC)This compound vs. Regorafenib1.281.01
Colorectal Cancer (CRC)This compound vs. Trifluridine/tipiracil1.260.99

This compound vs. Other TRK Inhibitors (e.g., Entrectinib)

This compound and entrectinib (B1684687) are both TRK inhibitors approved for the treatment of TRK fusion-positive cancers. ajmc.comnih.govnih.gov As direct head-to-head trials are lacking, the comparative effectiveness of these two drugs has been evaluated through indirect comparisons and simulation modeling. nih.govnih.gov

Partitioned survival models have also been used to project the long-term comparative effectiveness in specific cancer types. In one such study focusing on second-line treatment of metastatic non-small cell lung cancer (NSCLC), this compound was estimated to provide improved life-year and QALY outcomes compared with entrectinib. nih.govnih.govjmcp.org The model projected that treatment with this compound resulted in a mean of 9.2 total life-years and 5.8 QALYs, compared to 4.4 total life-years and 2.4 QALYs for entrectinib. ajmc.comnih.govnih.govjmcp.org

Another modeling study compared the two inhibitors in metastatic TRK fusion colorectal cancer. asco.org The results indicated that this compound may lead to substantial gains in life expectancy and quality-adjusted life-years compared to entrectinib in this patient population. asco.org this compound was projected to result in an additional 1.58 LYs and 1.19 QALYs against entrectinib. asco.org A broader analysis covering colorectal cancer, soft tissue sarcoma, and patients with baseline brain metastases also found that this compound provided additional life expectancy and QALY gains compared to entrectinib. becarispublishing.com

This compound vs. Entrectinib in Metastatic TRK Fusion Cancers
Cancer Type/PopulationOutcomeThis compoundEntrectinibIncremental Gain with this compound
Non-Small Cell Lung Cancer (NSCLC)Mean Total Life Years (LYs)9.24.44.8
Mean Total Quality-Adjusted Life Years (QALYs)5.82.43.4
Colorectal Cancer (CRC)Total Life Years (LYs)2.110.531.58
Total Quality-Adjusted Life Years (QALYs)1.600.411.19
Soft Tissue Sarcoma (STS)Incremental GainN/A5.81 LYs / 2.02 QALYs
Baseline Brain MetastasesIncremental GainN/A1.01 LYs

Outcomes Measures: Life Years (LYs) and Quality-Adjusted Life Years (QALYs)

In the evaluation of this compound's comparative effectiveness, Life Years (LYs) and Quality-Adjusted Life Years (QALYs) are crucial outcome measures. jmcp.orgajmc.com LYs represent the average number of additional years a person is expected to live as a result of a medical intervention. QALYs are a more comprehensive measure that considers both the quantity and the quality of life. jmcp.orgnih.gov A year of life in perfect health is assigned a value of 1.0 QALY, while a year of life in a less than perfect health state is given a value less than 1.0.

These measures are particularly important in oncology, where treatments may extend life but also have significant impacts on a patient's quality of life. The use of LYs and QALYs allows for a standardized comparison of different treatments across various cancer types. jmcp.orgascopubs.org

In the studies comparing this compound to both standard of care and entrectinib, partitioned survival models were used to estimate these outcomes. jmcp.orgnih.govnih.govnih.govjmcp.orgasco.org These models typically have two health states: pre-progression and post-progression. jmcp.orgnih.gov The time spent in each of these states is adjusted by utility weights, which are derived from publicly available literature, to calculate the QALYs. jmcp.orgnih.gov A discount rate, often around 3%, is typically applied to future LYs and QALYs to account for the time preference of health benefits. ascopubs.orgasco.org The consistent finding across multiple analyses is that this compound is estimated to result in improved LY and QALY outcomes compared to both standard of care and entrectinib in patients with metastatic TRK fusion cancers. jmcp.orgnih.govajmc.comnih.govnih.govjmcp.orgasco.orgbecarispublishing.com

Future Research Directions and Unanswered Questions

Long-Term Neuro-Cognitive Effects in Pediatric Patients

The long-term effects of larotrectinib on the developing nervous system of pediatric patients remain a critical area for future research. Tropomyosin receptor kinases (TRKs) are known to be involved in neuronal development and function. While this compound is highly selective for TRK proteins, the potential for long-term neuro-cognitive consequences in infants and children receiving this therapy needs to be systematically studied. tandfonline.com There is a recognized need to monitor cognitive development in pediatric patients undergoing long-term treatment. tandfonline.com For younger patients, particularly those for whom radiotherapy could have significant negative long-term effects on neurocognitive functions, understanding the impact of this compound is of high importance. nih.gov Ongoing studies are beginning to incorporate neurocognitive examinations into their safety assessments to address this knowledge gap. oup.com

Further Delineation of Resistance Mechanisms

Acquired resistance is a known challenge with targeted therapies, and this compound is no exception. While significant progress has been made in understanding resistance mechanisms, a more detailed delineation is necessary.

On-Target Resistance: The most common form of resistance to this compound is on-target resistance, which involves mutations within the kinase domain of the NTRK gene. nih.gov These mutations can interfere with the binding of this compound to the TRK protein. nih.gov The primary on-target resistance mechanisms identified include:

Solvent-Front Mutations: These are the most frequently observed mutations, such as NTRK1 G595R and NTRK3 G623R. researchgate.netascopubs.org In some studies, solvent-front mutations accounted for a significant majority of resistance cases. researchgate.net

Gatekeeper Mutations: Mutations at the gatekeeper residue, like NTRK1 F589L, also contribute to resistance. tandfonline.comresearchgate.net

xDFG Motif Mutations: Substitutions in the xDFG motif, such as TRKA G667S, have also been identified. tandfonline.com

Off-Target Resistance: Off-target, or bypass, resistance mechanisms involve the activation of alternative signaling pathways that allow the tumor to grow despite the inhibition of TRK signaling. tandfonline.comnih.gov These mechanisms are less common than on-target resistance but are clinically significant as they may not respond to second-generation TRK inhibitors. cancerbiomed.org Identified off-target mechanisms include:

Activation of the MAPK Pathway: This has been observed in both adult and pediatric patients. nih.gov

MET Amplification: An increase in the copy number of the MET gene has been reported as a mechanism of resistance. researchgate.net

KRAS Mutations: The acquisition of KRAS mutations, such as G12V, G12A, and G12D, has been documented in patients who developed resistance. ascopubs.orgcancerbiomed.org

BRAF V600E Mutation: The emergence of a BRAF V600E mutation has also been identified as a resistance mechanism. researchgate.net

IGF1R Activation: Activation of the insulin-like growth factor receptor type 1 (IGF1R) has been implicated in off-target resistance. cancerbiomed.org

Further research is needed to understand the full spectrum and frequency of these resistance mechanisms to develop strategies to overcome them. nih.gov

Optimization of Treatment Protocols

Optimizing treatment protocols for this compound is an ongoing area of investigation. This includes determining the ideal duration of therapy and exploring intermittent dosing strategies. turkjpediatr.orgnih.gov In some pediatric cases, particularly infantile fibrosarcoma, treatment has been successfully discontinued (B1498344) after a period of response, avoiding the need for mutilating surgery. turkjpediatr.orgascopubs.org However, the optimal timing for such discontinuation is not yet clearly defined. turkjpediatr.org A "wait-and-see" approach has been explored in the SCOUT trial, where treatment was stopped in patients with a significant response, with the option to resume if the tumor progressed. nih.govascopubs.org More data is required to establish guidelines for treatment duration across different tumor types and patient populations, especially in adults where the likelihood of relapse after stopping treatment may be higher. nih.gov

Sequential TRK Inhibitor Therapy

The development of second-generation TRK inhibitors, such as selitrectinib (B610772) and repotrectinib, was a proactive strategy to address acquired resistance to first-generation inhibitors like this compound. targetedonc.com These next-generation inhibitors are designed to be effective against tumors with on-target resistance mutations, particularly solvent-front mutations. ascopubs.orgtargetedonc.com Preliminary data have shown that sequential therapy with a second-generation TRK inhibitor can be effective in patients who have developed resistance to this compound. tandfonline.com There is also a reported case where sequential administration of two first-generation TRK inhibitors, entrectinib (B1684687) followed by this compound, provided prolonged disease control. researchgate.netnih.gov Further studies are necessary to determine the optimal sequence of these inhibitors and to understand the evolutionary dynamics of resistance mutations during sequential treatment. cancerbiomed.org

Combinatorial Approaches

Combining this compound with other targeted agents is a promising strategy to overcome or prevent resistance and enhance efficacy. For off-target resistance mechanisms, combination therapies are particularly crucial. cancerbiomed.org For instance, in cases of resistance driven by a BRAF V600E mutation, a triple therapy combining this compound with RAF and MEK inhibitors has shown success in causing tumor regression. cancerbiomed.org Similarly, the addition of a MET inhibitor has been effective in overcoming resistance due to MET amplification. targetedonc.com There is also a rationale for exploring the combination of this compound with EGFR inhibitors to potentially prevent innate resistance. targetedonc.comonclive.com Investigating different drug combinations and their administration sequences will open up new possibilities for clinical treatment. cancerbiomed.org

Application of this compound in Angiogenesis-Dependent Malignancies Beyond Cancer

The role of the NGF-TrkA axis in promoting angiogenesis suggests that this compound could have therapeutic potential in angiogenesis-dependent malignancies beyond cancers with NTRK fusions. researchgate.netmdpi.com Research has shown that this compound can inhibit NGF-induced angiogenesis in osteosarcoma cells by disrupting angiogenesis-related signaling cascades. researchgate.net This suggests a potential application for this compound in treating osteosarcoma and other cancers where angiogenesis is a key driver of tumor growth and metastasis. researchgate.netmdpi.comnih.gov Further investigation is warranted to evaluate the clinical utility of this compound in these settings. researchgate.net

Identification of Additional Biomarkers

While the presence of a neurotrophic receptor tyrosine kinase (NTRK) gene fusion is the definitive biomarker for selecting patients for this compound therapy, ongoing research is focused on identifying additional biomarkers to refine treatment strategies and overcome resistance. jhoponline.comnih.govonclive.com The development of acquired resistance is a significant clinical challenge, and understanding its molecular basis is key to identifying biomarkers that can predict or monitor for treatment failure. acs.org

Mechanisms of resistance to this compound are broadly categorized as either on-target or off-target. cancerbiomed.org On-target resistance involves the acquisition of secondary mutations within the NTRK kinase domain that interfere with this compound binding. acs.orgcancerbiomed.org These mutations are, therefore, crucial biomarkers of acquired resistance. Studies involving the sequencing of tumor and plasma samples from patients who progressed on this compound have identified several classes of these mutations. acs.orgtandfonline.com

Key on-target resistance mutations identified as biomarkers for acquired resistance include:

Solvent Front Mutations: These are the most common on-target resistance mechanism. researchgate.net Examples include G595R in NTRK1 and G623R in NTRK3. tandfonline.comresearchgate.netfrontiersin.org

Gatekeeper Mutations: These mutations occur at a critical residue that controls access to a hydrophobic pocket of the kinase. tandfonline.com An example is the F589L mutation in NTRK1. tandfonline.comfrontiersin.org

xDFG Motif Mutations: These mutations affect the conformation of the kinase activation loop. tandfonline.com Examples include G667S in NTRK1 and G696A in TRKC. jhoponline.comtandfonline.comfrontiersin.org

Table 1: On-Target Resistance Mutations to this compound

Resistance Category Specific Mutation Sites
Solvent Front NTRK1G595R, NTRK2G639R, NTRK3G623R, NTRK3G623Eresearchgate.net
Gatekeeper Residue NTRK1F589L, NTRK2F633L, NTRK3F617Ljhoponline.comresearchgate.net
xDFG Motif NTRK1G667C, NTRK1G667S, NTRK2G709C, NTRK3G696Aresearchgate.net

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the TRK signaling blockade. cancerbiomed.org Identifying these activated pathways serves as another category of biomarkers for resistance. Research has pointed to several bypass pathways. cancerbiomed.orgresearchgate.net

Table 2: Off-Target Resistance Mechanisms to this compound

Bypass Pathway Specific Alteration
MAPK Pathway BRAFV600E mutation, BRAF rearrangements, KRAS mutations (e.g., KRASG12D, KRASQ61H) researchgate.net
Other Kinase Activation MET amplification, IGF1R activation cancerbiomed.orgresearchgate.netnih.gov

The identification of these on- and off-target alterations, often through next-generation sequencing (NGS) of tumor tissue or circulating tumor DNA (ctDNA), can guide subsequent treatment strategies. researchgate.netnih.gov For instance, the presence of an on-target solvent front mutation may indicate a potential benefit from next-generation TRK inhibitors designed to overcome this specific resistance mechanism. researchgate.net Conversely, identifying an off-target mechanism like a BRAF mutation could suggest a combination therapy approach. researchgate.netnih.gov

Despite the detailed characterization of resistance biomarkers, an exploratory objective in clinical trials was to assess potential biomarkers of response, though beyond the NTRK fusion itself, no additional predictive biomarkers of efficacy have been established in clinical practice. canjhealthtechnol.ca Future research may leverage artificial intelligence and machine learning to analyze multi-omic data, potentially uncovering novel and more subtle biomarkers to enhance the sensitivity of detecting relapse risk. targetedonc.com

Translational Research from In Vitro to In Vivo Models

The development of this compound is a prime example of successful translational research, where preclinical findings in laboratory models directly informed and predicted clinical efficacy. amegroups.org Preclinical models, utilizing both in vitro (cell-based) and in vivo (animal) methods, were fundamental in establishing the potent and selective activity of this compound against cancers harboring NTRK gene fusions. tandfonline.comtandfonline.com

In vitro studies demonstrated that this compound potently inhibited the proliferation of cancer cell lines with various NTRK fusions in a dose-dependent manner. tandfonline.comtandfonline.com These studies confirmed the high selectivity of the compound for all three TRK proteins (TRKA, TRKB, and TRKC). tandfonline.comnih.gov

Table 3: Examples of In Vitro Models for this compound Activity

Cancer Type Cell Line Fusion Gene Finding
Colorectal Cancer KM12 TPM3-NTRK1 Dose-dependent inhibition of cell proliferation. tandfonline.comtandfonline.com
Lung Adenocarcinoma N/A MPRIP-NTRK1 Dose-dependent inhibition of cell proliferation. tandfonline.comtargetedonc.com
Acute Myeloid Leukemia N/A ETV6-NTRK3 Dose-dependent inhibition of cell proliferation. tandfonline.comtargetedonc.com
Osteosarcoma MG63 N/A (NGF-induced) Inhibition of NGF-induced angiogenesis. mdpi.com

These promising in vitro results were then translated to in vivo models. tandfonline.comtandfonline.com In a nude mouse model where tumors were grown from injections of the KM12 colorectal cancer cell line (harboring a TPM3-NTRK1 fusion), oral administration of this compound led to a significant reduction in tumor growth. tandfonline.comtandfonline.com These in vivo studies also demonstrated that this compound inhibited key downstream signaling pathways, such as MAPK and PI3K/AKT. targetedonc.com The collective evidence from these in vitro and in vivo tumor models, showing clear anti-tumor activity in cells with constitutively activated TRK proteins, provided a strong rationale for advancing this compound into human clinical trials. jhoponline.comoncnursingnews.comonclive.compharmacytimes.com

Translational research continues to be crucial for addressing challenges such as acquired resistance. When resistance mutations were identified in patients, researchers returned to the lab. aacrjournals.org Cell-based assays and in vivo tumor models were used to confirm that specific mutations, like those in the solvent front, conferred resistance to this compound. aacrjournals.org These same models were then used to test next-generation TRK inhibitors, such as Selitrectinib (LOXO-195), and demonstrated their ability to overcome this acquired resistance, leading to their rapid clinical development. researchgate.netaacrjournals.org

More recent translational studies continue to explore the broader effects of this compound. For example, in vitro research on osteosarcoma has suggested that this compound can inhibit nerve growth factor (NGF)-induced angiogenesis, highlighting a potential new therapeutic avenue. mdpi.com However, such studies also underscore the limitations of preclinical work, noting that the absence of in vivo validation restricts immediate translational potential, emphasizing the need for further animal studies and clinical trials to confirm these findings. mdpi.com

Q & A

Basic Research Questions

Q. How should clinical trials for TRK fusion-positive cancers involving larotrectinib be designed to address tumor heterogeneity?

  • Methodological Answer : Utilize basket trial designs that enroll patients across diverse tumor types sharing the TRK fusion biomarker. Prioritize endpoints such as objective response rate (ORR) and duration of response (DoR) to capture pan-tumor efficacy. Stratify analyses by tumor histology to identify subtype-specific variations. Ensure molecular profiling (e.g., RNA/DNA sequencing) is standardized across sites to confirm TRK fusions .

Q. What statistical approaches are recommended to analyze this compound’s durability of response in early-phase trials?

  • Methodological Answer : Employ Kaplan-Meier estimates for median DoR and progression-free survival (PFS), supplemented by Cox proportional hazards models to adjust for covariates like prior therapy lines. Use bootstrapping or parametric survival models (e.g., Weibull) to account for censored data, as seen in trials with extended follow-up (median PFS: 16.5 months in CNS tumors) .

Q. How can researchers validate this compound’s safety profile in heterogeneous patient populations?

  • Methodological Answer : Aggregate safety data across pooled trials (e.g., SCOUT, NAVIGATE) using Common Terminology Criteria for Adverse Events (CTCAE). Perform subgroup analyses by age, tumor type, and prior treatments. For pediatric populations, incorporate pharmacokinetic sampling to assess dose adjustments, as 58% of CNS tumor patients maintained treatment post-progression .

Advanced Research Questions

Q. What methodologies address contradictions in this compound’s efficacy across single-arm trials and real-world evidence?

  • Methodological Answer : Apply matching-adjusted indirect comparison (MAIC) to adjust for differences in baseline characteristics between trial cohorts and real-world datasets. For example, MAIC was used to compare this compound’s ORR (75%) with historical controls (29% in NSCLC) . Validate findings via sensitivity analyses using Bayesian hierarchical models to account for tumor-type variability .

Q. How can researchers model the comparative effectiveness of this compound versus entrectinib in TRK fusion cancers?

  • Methodological Answer : Use partitioned survival models to extrapolate long-term outcomes from phase I/II data. For example, this compound showed a median OS of 38.7 months vs. 23.9 months for entrectinib in matched analyses. Incorporate utility weights from EQ-5D surveys to calculate quality-adjusted life-years (QALYs), as demonstrated in cost-effectiveness studies (5.61 incremental QALYs for this compound) .

Q. What experimental strategies are effective in studying resistance mechanisms to this compound?

  • Methodological Answer : Combine liquid biopsy (ctDNA) sequencing with in vitro models (e.g., patient-derived xenografts) to identify secondary mutations (e.g., TRKA-G595R). Use next-generation sequencing panels to track clonal evolution post-progression. Preclinical studies should test combination therapies (e.g., this compound + MEK inhibitors) to overcome resistance .

Q. How should CNS-specific efficacy of this compound be evaluated in primary brain tumors?

  • Methodological Answer : Design trials with CNS-specific endpoints, such as neurologic function preservation and intracranial ORR. In pediatric CNS tumors, this compound achieved a 39% ORR, with tumor shrinkage in 82% of patients. Use RANO-BM criteria for response assessment and correlate outcomes with TRK isoform expression (e.g., TRKB in gliomas) .

Data Reporting and Reproducibility

Q. What are best practices for reporting this compound trial data to ensure reproducibility?

  • Methodological Answer : Follow CONSORT guidelines for single-arm trials, detailing inclusion/exclusion criteria, TRK fusion detection methods, and attrition rates. Publish raw datasets (e.g., PFS curves, patient-level responses) as supplementary materials. For preclinical studies, document assay protocols (e.g., IC50 values) and cell line authentication .

Q. How can researchers standardize TRK fusion detection across multi-center studies?

  • Methodological Answer : Implement centralized testing using RNA-based NGS panels to reduce false positives. Cross-validate results with immunohistochemistry (IHC) for TRK overexpression. In the NAVIGATE trial, this approach ensured 100% concordance between local and central testing .

Tables: Key Efficacy Data from Clinical Trials

Trial ORR (95% CI) Median DoR Median PFS Population Reference
SCOUT (Pediatric)39% (22–59%)32.9 months16.5 monthsTRK+ CNS tumors
NAVIGATE (Adult)75% (61–85%)Not reached38.7 monthsPan-tumor (NSCLC, etc.)
Pooled Analysis67% (63–75%)32.9 months27.3 monthsMixed ages/tumors

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.